Lithium iodide

Descripción general

Descripción

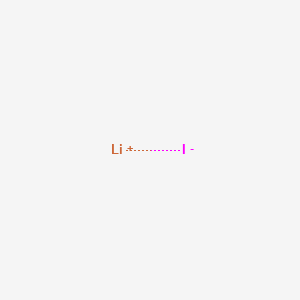

Lithium iodide (LiI) is a compound of lithium and iodine . When exposed to air, it becomes yellow due to the oxidation of iodide to iodine . It crystallizes in the NaCl motif and can participate in various hydrates .

Synthesis Analysis

Lithium iodide has been used as a strong nucleophile and a major reactant source for producing Li7P2S8I . The nucleophilic additive of LiI has been proven to break the P-S bonds of P2S5, driving the insoluble P2S5 to become the soluble intermediate complex .Molecular Structure Analysis

Lithium iodide has a molecular formula of LiI . It has a molar mass of 133.85 g/mol . The InChI key is HSZCZNFXUDYRKD-UHFFFAOYSA-M .Chemical Reactions Analysis

Lithium iodide has been studied extensively as a redox-mediator to reduce the charging overpotential of Li–oxygen (Li–O2) batteries . The addition of iodide to electrolytes containing water was found to promote the formation of LiOOH·H2O, LiOH·H2O, and LiOH at the expense of Li2O2 .Physical And Chemical Properties Analysis

Lithium iodide is a white crystalline solid with a density of 4.076 g/cm3 (anhydrous) and 3.494 g/cm3 (trihydrate) . It has a melting point of 469 °C and a boiling point of 1,171 °C . It is soluble in water, ethanol, propanol, ethanediol, and ammonia .Aplicaciones Científicas De Investigación

Lithium–Oxygen Batteries

Lithium Iodide plays a significant role in Lithium–Oxygen (Li–O2) batteries . These batteries possess a high theoretical energy density, making them a potential alternative to lithium-ion batteries . The anion additive, lithium iodide, can tune the cell chemistry to form lithium hydroxide (LiOH) as the product and facilitate the kinetics during the charging process .

High-Temperature Batteries

Lithium iodide is used as a solid-state electrolyte for high-temperature batteries . The solid-state electrolyte is crucial for the operation of these batteries at elevated temperatures.

Artificial Pacemakers

Lithium iodide is the standard electrolyte in artificial pacemakers . It enables a long cycle life, which is critical for the reliable operation of these life-saving devices.

Neutron Detection

The solid form of lithium iodide is used as a phosphor for neutron detection . This application is essential in nuclear physics and related fields.

Dye-Sensitized Solar Cells

Lithium iodide, in a complex with iodine, is used in the electrolyte of dye-sensitized solar cells . These cells are a type of thin-film solar cell.

Synthesis of Dopamine Drugs

Lithium iodide is used to synthesize dopamine drugs . These drugs play a role in treating Parkinson’s disease, relieving symptoms such as muscle stiffness and involuntary tremors .

Anti-Hepatitis B and HIV Drug Synthesis

Lithium iodide is used to synthesize L-ribonucleoside, an anti-hepatitis B and HIV drug . This highlights its importance in the pharmaceutical industry.

Lithium-Sulfur Batteries

Lithium Iodide (LiI) is reported as a promising electrolyte additive for lithium-sulfur batteries . It induces the formation of Li-ion-permeable protective coatings on both positive and negative electrodes, which prevent the dissolution of polysulfides on the cathode and reduction of polysulfides on the anode .

Mecanismo De Acción

Target of Action

Lithium iodide (LiI) primarily targets lithium-oxygen (Li-O2) batteries . It acts as an anion additive in these batteries, tuning the cell chemistry during the charging process .

Mode of Action

LiI interacts with its targets by facilitating the kinetics during the charging process of Li-O2 batteries . It has been revealed that LiI can tune the cell chemistry to form lithium hydroxide (LiOH) as the product . This interaction results in changes in the discharge product, reducing the energy required for the charging process .

Biochemical Pathways

The primary biochemical pathway affected by LiI involves the reversible electrochemical reaction in Li-O2 batteries . This reaction is represented as 2Li + O2 ⇌ Li2O2, where lithium serves as the anode and oxygen as the cathode . The addition of LiI to this system influences the formation of the discharge product, promoting the formation of LiOH at the expense of Li2O2 .

Pharmacokinetics

While specific pharmacokinetic data for LiI is limited, it’s important to note that lithium, in general, has a narrow therapeutic index and its pharmacokinetics are influenced by factors such as age, body weight, renal function, and drug-drug interactions .

Result of Action

The action of LiI results in molecular and cellular effects that improve the performance of Li-O2 batteries . By promoting the formation of LiOH, LiI reduces the energy required for the charging process, thereby enhancing the efficiency of these batteries . In addition, LiI plays a protective role at the interface of lithium thiophosphate, enabling improved lithium cycling .

Action Environment

The action, efficacy, and stability of LiI are influenced by environmental factors such as the presence of water . The addition of iodide to electrolytes containing water promotes the formation of LiOH . The reaction between peroxide Li2O2 and/or superoxide LiO2 with H2O to form LiOH is facilitated by increased water acidity by strong I− –H2O interactions . This mechanism of LiOH formation in the presence of LiI and H2O is also found upon Li–O2 cell discharge .

Safety and Hazards

Propiedades

IUPAC Name |

lithium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCZNFXUDYRKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiI, ILi | |

| Record name | lithium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908580 | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: White, extremely hygroscopic solid; Soluble in water; [Hawley] White, light yellow, or pink odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Lithium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium iodide | |

CAS RN |

10377-51-2, 21752-61-4, 29911-74-8 | |

| Record name | Lithium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (6LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (7LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (6LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (7LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K2XET783 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)

![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)